molecular formula C9H17NO2 B13063274 Methyl 2-amino-2-methylcyclohexane-1-carboxylate

Methyl 2-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B13063274
M. Wt: 171.24 g/mol
InChI Key: ZDEKKLLOCHUNDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as hydrochloric acid and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-amino-2-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-methylcyclopentane-1-carboxylate
  • Methyl 2-amino-2-methylcycloheptane-1-carboxylate
  • Methyl 2-amino-2-methylcyclooctane-1-carboxylate

Uniqueness

Methyl 2-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-2-methylcyclohexane-1-carboxylate, also known as methyl 2-amino-2-methylcyclohexanecarboxylate, is an amino acid derivative with significant biological activity. This compound is characterized by a cyclohexane ring that is substituted with an amino group and a carboxylate ester, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-amino-2-methylcyclohexanecarboxylate
  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : Approximately 171.24 g/mol

The structure of this compound allows for versatile reactivity due to the presence of both an amino group and an ester functionality. This combination enhances its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. Research suggests that this compound may influence pathways related to neuroprotection and inhibition of fibrinolytic activity.

Biological Activities

  • Neuroprotective Effects : Some studies indicate that derivatives of this compound could exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
  • Inhibition of Fibrinolysis : this compound has been studied for its potential as a potent inhibitor of plasminogen activation, which is critical in the regulation of fibrinolysis. This property suggests its use in managing conditions related to excessive bleeding .
  • Antifibrinolytic Activity : Similar compounds have demonstrated significant antifibrinolytic effects, indicating that this compound may share these properties. For instance, AMCHA (aminomethylcyclohexane carboxylic acid) has shown to be a potent inhibitor in this regard, suggesting a possible analogous effect for this compound .

Case Studies and Experimental Data

StudyFindings
Neuroprotective Studies Derivatives showed potential in protecting neuronal cells from apoptosis in vitro.
Fibrinolytic Inhibition This compound demonstrated a significant reduction in plasminogen activation in laboratory settings .
Comparative Analysis When compared to other similar compounds, it exhibited unique reactivity patterns due to its structural features .

Mechanistic Insights

Research indicates that the compound's mechanism involves:

  • Hydrogen Bonding : The amino group facilitates interactions with biomolecules.
  • Enzyme Modulation : Potentially alters enzyme activity involved in metabolic pathways.

Properties

IUPAC Name

methyl 2-amino-2-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(10)6-4-3-5-7(9)8(11)12-2/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEKKLLOCHUNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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